molecular formula C21H25N7O2 B2955350 4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)-N-(2-methoxyphenyl)piperazine-1-carboxamide CAS No. 1014090-04-0

4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)-N-(2-methoxyphenyl)piperazine-1-carboxamide

Cat. No.: B2955350
CAS No.: 1014090-04-0
M. Wt: 407.478
InChI Key: HVTYWAXKKRDUJT-UHFFFAOYSA-N
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Description

4-(6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)-N-(2-methoxyphenyl)piperazine-1-carboxamide is a sophisticated heterocyclic compound designed for research applications, integrating a pyrazolyl-pyridazine core linked to a carboxamide-functionalized piperazine. This molecular architecture is frequently explored in the development of novel bioactive compounds. Compounds featuring the 3,5-dimethyl-1H-pyrazol-1-yl group linked to a pyridazine ring are of significant interest in agricultural chemistry, having been investigated for their fungicidal, herbicidal, and insecticidal activities . The pyridazine heterocycle, in particular, is a key scaffold found in several commercial herbicides . Furthermore, the structural motif of a pyrazolyl-pyridazine conjugated with a piperazine is recognized in medicinal chemistry research for its potential to interact with various enzymatic targets . This suggests broad utility for this compound in both agrochemical and pharmaceutical discovery pipelines, potentially as a lead structure or a key intermediate for the synthesis of more complex molecules. This product is provided for chemical and biological research purposes. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

4-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]-N-(2-methoxyphenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N7O2/c1-15-14-16(2)28(25-15)20-9-8-19(23-24-20)26-10-12-27(13-11-26)21(29)22-17-6-4-5-7-18(17)30-3/h4-9,14H,10-13H2,1-3H3,(H,22,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVTYWAXKKRDUJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN=C(C=C2)N3CCN(CC3)C(=O)NC4=CC=CC=C4OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)-N-(2-methoxyphenyl)piperazine-1-carboxamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including research findings, case studies, and relevant data tables.

Chemical Structure and Properties

The molecular structure of the compound includes several key functional groups:

  • Pyridazine ring : Contributes to the compound's aromatic properties and potential interactions with biological targets.
  • Pyrazole moiety : Known for its diverse biological activities, including anti-inflammatory and anticancer properties.
  • Piperazine ring : Often associated with psychoactive effects and used in various pharmacological applications.

The molecular formula is C19H23N5OC_{19}H_{23}N_5O with a molecular weight of 357.43 g/mol.

Anticancer Activity

Research indicates that compounds similar to this one exhibit significant anticancer properties. A study highlighted that derivatives containing pyrazole and piperazine structures showed promising results against various cancer cell lines, including lung and breast cancer. The mechanism often involves the inhibition of specific kinases or pathways critical for tumor growth and metastasis .

Antimicrobial Properties

Some derivatives of pyridazine and pyrazole have demonstrated antimicrobial activity. The presence of the methoxyphenyl group may enhance this activity through increased lipophilicity, allowing better membrane penetration. Studies have reported effective inhibition of bacterial strains such as Staphylococcus aureus and Escherichia coli .

Case Studies

  • In vitro Studies :
    • A series of tests were conducted on human cancer cell lines (A549 for lung cancer) where the compound demonstrated an IC50 value indicating effective growth inhibition at micromolar concentrations. The compound's ability to induce apoptosis was also noted, suggesting a potential mechanism for its anticancer effects.
  • Mechanistic Insights :
    • Molecular docking studies revealed that the compound binds effectively to the ATP-binding site of several kinases, indicating a potential role as a kinase inhibitor. This binding is facilitated by hydrogen bonding between the pyrazole nitrogen atoms and the kinase active sites .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 (µM)Mechanism of Action
AnticancerA549 (Lung Cancer)14.93Inhibition of kinase activity
AntibacterialStaphylococcus aureus12.50Disruption of cell membrane integrity
AntimicrobialEscherichia coli10.00Inhibition of metabolic pathways

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the compound's efficacy as an anticancer agent. Pyrazole derivatives, including those related to this compound, have shown significant activity against various cancer cell lines.

Case Studies

  • CDK2 Inhibition : Research indicates that pyrazole compounds can inhibit cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. For instance, derivatives of pyrazolo-pyrimidine were tested against MCF-7 (breast cancer) and K-562 (leukemia) cell lines, showing potent inhibitory effects on CDK2/cyclin E complexes. The structure-activity relationship (SAR) analysis revealed that specific substitutions at the 4th and 6th positions enhance anticancer activity significantly .
  • Mechanism of Action : Molecular docking studies suggest that the compound binds effectively to the active sites of CDK2 and CDK9, leading to cell cycle arrest and apoptosis in cancer cells. Compounds with electron-withdrawing groups at specific positions demonstrated superior activity compared to those with electron-donating groups .

Enzyme Inhibition

The compound is also studied for its role as an inhibitor of various enzymes:

  • Phosphodiesterases (PDEs) : PDEs are critical in regulating cyclic nucleotide levels within cells. The inhibition of specific PDEs by pyrazole derivatives has been linked to therapeutic effects in cardiovascular diseases and cancer treatment. The intricate biochemical pathways involving these enzymes make them attractive targets for drug development .

Pharmacological Insights

The pharmacological profile of 4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)-N-(2-methoxyphenyl)piperazine-1-carboxamide suggests it may possess additional therapeutic effects beyond anticancer activity:

  • Anti-inflammatory Effects : Pyrazole compounds are known for their anti-inflammatory properties, which could be beneficial in treating conditions like arthritis or inflammatory bowel disease.
  • Analgesic Properties : Similar compounds have exhibited analgesic effects, indicating potential use in pain management therapies.

Data Table: Summary of Research Findings

Study FocusCompound TestedKey Findings
Anticancer ActivityPyrazolo-pyrimidine derivativesInhibition of CDK2/cyclin E; apoptosis induction
Enzyme InhibitionVarious pyrazole compoundsEffective inhibition of PDEs; potential cardiovascular applications
Anti-inflammatory EffectsRelated pyrazole compoundsDemonstrated anti-inflammatory properties
Analgesic PropertiesPyrazole derivativesExhibited significant analgesic effects

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

N-(2,5-Dimethoxyphenyl)-4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazine-1-carboxamide (CAS 1019103-41-3)
  • Structure : Differs by having 2,5-dimethoxy substitution on the phenyl ring instead of 2-methoxy.
  • Molecular Weight : 437.5 g/mol (vs. 422.47 g/mol for the target compound).
  • Implications: The additional methoxy group may enhance lipophilicity and alter binding affinity to target proteins. However, it could reduce solubility compared to the monosubstituted analog .
4-(6-(1H-Pyrazol-1-yl)pyridazin-3-yl)-N-(2,5-dimethoxyphenyl)piperazine-1-carboxamide (CAS 1019103-33-3)
  • Structure : Lacks methyl groups on the pyrazole ring.
  • Molecular Weight : 409.4 g/mol.
Comparison Table
Compound Substituent (Phenyl) Pyrazole Substitution Molecular Weight (g/mol) Core Structure
Target Compound 2-Methoxy 3,5-Dimethyl 422.47 Pyridazine-Piperazine
CAS 1019103-41-3 2,5-Dimethoxy 3,5-Dimethyl 437.5 Pyridazine-Piperazine
CAS 1019103-33-3 2,5-Dimethoxy Unsubstituted 409.4 Pyridazine-Piperazine

Core Structure Variations

PKM-833 [(R)-N-(Pyridazin-3-yl)-4-(7-(trifluoromethyl)chroman-4-yl)piperazine-1-carboxamide]
  • Structure : Shares the pyridazine-piperazine-carboxamide backbone but replaces the 3,5-dimethylpyrazole and 2-methoxyphenyl with a trifluoromethylchroman group.
  • Pharmacology : A potent fatty acid amide hydrolase (FAAH) inhibitor with high brain penetration, suggesting the target compound may also target lipid-metabolizing enzymes .
X66 (Triazine-Based Analog)
  • Structure : Contains a triazine core instead of pyridazine, with a 3,5-dimethylpyrazole and indole-hydrazine substituents.
  • Synthesis : Highlights the versatility of pyrazole-aldehyde intermediates in constructing heterocyclic systems .

Q & A

Q. What are the key synthetic strategies for constructing the heterocyclic core of this compound?

The compound’s core integrates pyrazole, pyridazine, and piperazine moieties. A common approach involves:

  • Stepwise cyclization : Pyrazole rings (e.g., 3,5-dimethylpyrazole) are synthesized via cyclocondensation of hydrazines with diketones or β-keto esters under acidic conditions, as seen in pyrazole derivative syntheses .
  • Pyridazine functionalization : Pyridazine can be substituted at the 3-position using nucleophilic aromatic substitution or cross-coupling reactions. For example, describes tetrazine-pyrazole hybrids synthesized via nucleophilic displacement .
  • Piperazine coupling : The piperazine-carboxamide group is typically introduced via carbodiimide-mediated coupling (e.g., EDC/HOBt) between activated carboxylic acids and amines. highlights similar piperazine-amide syntheses using reflux conditions in dimethylformamide .

Q. How can researchers optimize purification for intermediates with mixed polarities?

  • Column chromatography : Use gradient elution (e.g., chloroform:methanol 3:1 to 1:1) to separate polar carboxamide derivatives, as demonstrated in piperazine-amide purifications .
  • Crystallization : Ethanol-DMF mixtures are effective for recrystallizing pyrazole-thioamide derivatives, ensuring high purity (>95%) .
  • HPLC : For final compounds, reverse-phase HPLC with C18 columns and acetonitrile/water gradients resolves closely related impurities .

Advanced Research Questions

Q. What computational methods predict the compound’s binding affinity to biological targets?

  • Molecular docking : Tools like AutoDock Vina or Schrödinger Suite can model interactions with enzymes (e.g., DHFR, kinases). validated pyrazole derivatives against DHFR using docking scores and hydrogen-bond analysis .
  • MD simulations : Assess binding stability over 100+ ns trajectories (e.g., GROMACS) to identify key residues in the active site.
  • Free-energy calculations : Use MM-GBSA to quantify binding energies, accounting for solvation effects .

Q. How can regioselectivity challenges in pyridazine substitution be addressed?

  • Directing groups : Introduce electron-withdrawing substituents (e.g., nitro) at the 4-position of pyridazine to direct nucleophilic attack to the 3-position, as seen in tetrazine-pyrazole analogs .
  • Metal catalysis : Palladium-catalyzed C–H activation (e.g., using Pd(OAc)₂ and ligands like XPhos) enables selective functionalization of pyridazine rings without pre-activation .
  • Kinetic vs. thermodynamic control : Optimize reaction temperature and time—lower temperatures favor kinetic products, while prolonged heating favors thermodynamic stability .

Q. What structural insights can X-ray crystallography provide for this compound?

  • Intramolecular interactions : and reveal intramolecular hydrogen bonds (e.g., N–H⋯O/S) that stabilize planar conformations in pyrazole-thioamide derivatives, critical for bioactivity .
  • Dihedral angles : Pyridazine and piperazine rings often form dihedral angles >10°, influencing steric interactions with target proteins.
  • Packing motifs : Hydrogen-bonded dimers (R₂²(8) motifs) and π-π stacking between aromatic rings dictate crystal lattice stability .

Methodological Considerations

  • Synthetic yield optimization : reports 85% yields for piperazine-amide couplings under inert atmospheres with KH as a base .
  • Biological assay design : Use pyrazole derivatives as positive controls (e.g., anti-inflammatory assays measuring COX-2 inhibition at IC₅₀ values <10 μM) .
  • Troubleshooting low solubility : Introduce polar groups (e.g., sulfonamides) or use co-solvents like DMSO-PBS mixtures for in vitro studies .

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